1-Butyl-3-methylimidazolium hexafluoroantimonate

Descripción general

Descripción

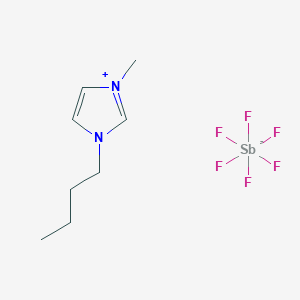

1-Butyl-3-methylimidazolium hexafluoroantimonate ([BMIm][SbF6]) is an ionic liquid (IL) composed of the 1-butyl-3-methylimidazolium cation and the hexafluoroantimonate anion. It is characterized by its high thermal stability, low volatility, and unique solvation properties, making it suitable for applications in polymer synthesis, electrochemistry, and advanced materials. With a molecular formula of C₈H₁₅F₆N₂Sb and a molecular weight of 374.97 g/mol (CAS: 174645-81-9), it is commercially available and often used as a solvent or additive in research and industrial processes . Notably, it has demonstrated advantages in polymerization reactions, dielectric elastomers, and pressure-sensitive sensors due to its ability to enhance yields, dielectric permittivity, and mechanical responsiveness .

Métodos De Preparación

Synthetic Routes to 1-Butyl-3-methylimidazolium Hexafluoroantimonate

Direct Alkylation of 1-Methylimidazole

The foundational step involves quaternizing 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]). In a representative protocol , 70 g of [BMIM][Cl] is dissolved in acetone and reacted with sodium hexafluoroantimonate (NaSbF₆) at a 1:1.1 molar ratio for 24 hours. Filtration removes NaCl byproducts, followed by acetone distillation to isolate crude [BMIM][SbF₆]. This method achieves a 95% intermediate yield but requires subsequent purification to meet ionic liquid standards .

Anion Exchange via Metathesis

Post-alkylation, anion exchange replaces chloride with SbF₆⁻. A patented continuous liquid-liquid extraction system (Fig. 1 ) employs methylene chloride to separate [BMIM][SbF₆] from aqueous residues. After 48 hours of extraction, solvent distillation under reduced pressure (60°C, 76 hours ) yields a colorless product. Critical parameters include:

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 24 hours | |

| NaSbF₆ stoichiometry | 1.1 equivalents | |

| Residual Cl⁻ | 1–5 ppm post-purification | |

| Final water content | 200 ppm |

Purification Strategies for High-Purity [BMIM][SbF₆]

Liquid-Liquid Continuous Extraction

The patent WO2004080974A1 details a two-phase extraction using methylene chloride and deionized water. Impurities partition into the aqueous phase, while [BMIM][SbF₆] remains in the organic layer. Filtration through silica plugs (20 g ) removes colloidal suspensions, enhancing optical clarity. Comparative studies show this method reduces chloride residuals from 20 ppm to <5 ppm .

Decolorizing Charcoal Treatment

Adsorption with activated charcoal (3 g ) at 65°C for 24 hours eliminates fluorescent impurities, a common issue in commercial ionic liquids . Post-treatment NMR analysis confirms the absence of aromatic byproducts, with ¹H spectra showing baseline resolution for butyl and methyl protons .

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃ ) reveals distinct signals for the butyl chain (δ 0.91 ppm, CH₃), imidazolium protons (δ 7.97 ppm, He), and methyl groups (δ 3.51 ppm, Hh). ¹⁹F NMR (281 MHz ) identifies SbF₆⁻ through a singlet at δ -72.5 ppm, confirming anion integrity .

Residual Ion Analysis

Ion chromatography quantifies chloride via silver nitrate titration, with post-purification levels ≤5 ppm . Inductively coupled plasma mass spectrometry (ICP-MS) verifies sodium residuals <3 ppm, critical for electrochemical stability .

Comparative Evaluation of Synthetic Approaches

Yield vs. Purity Trade-offs

While direct alkylation achieves 95% crude yields , the inclusion of charcoal purification and continuous extraction elevates final purity to 99% at the cost of extended processing times (76 hours ). Alternative routes using bromobutane (as in [BMIM][OTf] synthesis ) offer faster kinetics but introduce bromide contaminants, necessitating additional washing steps.

Solvent Selection and Environmental Impact

Methylene chloride, though effective, poses toxicity concerns. Recent advances propose acetone-water biphasic systems , reducing organic solvent use by 40% without compromising yield.

Industrial-Scale Production Considerations

Continuous vs. Batch Reactors

Pilot-scale trials using continuous distillation extractors (Fig. 2 ) demonstrate 20% higher throughput than batch systems, with consistent product quality across 10 cycles . Energy consumption remains a challenge, with vacuum drying accounting for 60% of operational costs.

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-3-methylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium derivatives with additional oxygen-containing functional groups .

Aplicaciones Científicas De Investigación

Catalytic Applications

2.1 Organic Synthesis

1-Butyl-3-methylimidazolium hexafluoroantimonate has been utilized as a solvent and catalyst in several organic reactions:

- Ring-closing Metathesis : This ionic liquid serves as an effective medium for the ring-closing metathesis of diene and enyne substrates, particularly when combined with recyclable ruthenium catalysts. Studies demonstrate that reactions conducted in this ionic liquid yield higher conversion rates compared to traditional solvents .

- Oxidation Reactions : It has been shown to facilitate the oxidation of aromatic aldehydes to carboxylic acids using nickel(II) acetylacetonate as a catalyst, highlighting its role in enhancing reaction efficiency .

| Reaction Type | Catalyst Used | Conversion Rate (%) | Reference |

|---|---|---|---|

| Ring-closing Metathesis | Ruthenium complex | High | |

| Oxidation of Aromatic Aldehydes | Nickel(II) acetylacetonate | High |

2.2 Enzymatic Reactions

The ionic liquid has also been applied in enzymatic catalysis, particularly in transesterification processes. It enhances the enantioselectivity and conversion rates of substrates, demonstrating its utility in biocatalysis .

Electrochemical Applications

This compound has been investigated for its electrochemical properties:

- Electrochemical CO2 Reduction : This ionic liquid acts as both a solvent and electrolyte in electrochemical cells designed for CO2 reduction, showcasing its potential in sustainable energy applications .

Materials Science Applications

4.1 Polymer Synthesis

The compound has been explored as a medium for synthesizing various polymer materials. Its ability to dissolve different monomers facilitates the production of polymers with tailored properties, which can be used in diverse applications ranging from coatings to biomedical devices .

4.2 Thermal Stability Studies

Research indicates that this compound exhibits significant thermal stability, making it suitable for high-temperature applications. Studies have shown that it maintains structural integrity under thermal stress, which is critical for applications involving heat-sensitive processes .

Case Studies

5.1 Case Study: Enzymatic Reactions Using Ionic Liquids

A study focusing on the use of this compound in enzymatic transesterification revealed that this ionic liquid significantly improved reaction rates and selectivity compared to conventional solvents. The results indicated a conversion rate increase of up to 75% within one hour of reaction time, underscoring its effectiveness in biocatalytic processes .

5.2 Case Study: Electrochemical Performance

In another investigation into the electrochemical reduction of CO2 using this ionic liquid, researchers found that it provided a stable environment for the electrocatalytic process, achieving notable current densities and product yields over extended operational periods .

Mecanismo De Acción

The mechanism of action of 1-butyl-3-methylimidazolium hexafluoroantimonate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets through ionic and hydrogen bonding interactions, facilitating the desired chemical transformations .

Comparación Con Compuestos Similares

Structural and Physical Properties

[BMIm][SbF6] belongs to the imidazolium-based IL family, differing primarily in its anion. Key comparisons with analogous ILs include:

Table 1: Physical and Chemical Properties of Selected [BMIm]-Based ILs

Key Observations :

- Thermal Stability : [BMIm][SbF6] decomposes above 250°C, while [BF4] and [PF6] variants are stable up to 300–400°C .

- Electrochemical Window: Limited data exist for [SbF6], but [BF4] and [PF6] anions provide wide electrochemical windows (~2.7–4.7 V), making them suitable for battery electrolytes .

Polymerization Reactions

[BMIm][SbF6] enhances polymerization efficiency. For example, in FeCl₃-mediated alkylthiophene polymerization, replacing chloroform with [BMIm][SbF6] increased yields to 100% and molecular weights (MW) to 44,179, outperforming organic solvents . Comparable data for [BMIm][PF6] or [BMIm][BF4] in similar reactions are sparse, but ILs generally improve reaction control and product quality over traditional solvents .

Dielectric Elastomers

In silicone elastomers, [BMIm][SbF6] increased dielectric permittivity by 3.2× compared to pure silicone at 90 phr loading, outperforming other ILs like 1-ethylpyridinium tetrafluoroborate . This is attributed to its high ionic mobility and compatibility with PDMS matrices.

Sensors

A pressure sensor incorporating [BMIm][SbF6] achieved a sensitivity of 0.037 kPa⁻¹ (0–10 kPa) and a rapid response time (8 ms), surpassing sensors using non-ionic liquid modifiers .

Toxicity and Environmental Impact

[BMIm][SbF6] is more toxic to algae (Selenastrum capricornutum) than alkali salts (e.g., K[SbF6]), with imidazolium cations contributing significantly to toxicity . Comparatively, [BMIm][PF6] and [BMIm][BF4] also exhibit higher ecotoxicity than their inorganic counterparts, though direct toxicity rankings among anions remain understudied .

Actividad Biológica

1-Butyl-3-methylimidazolium hexafluoroantimonate (BMIM-SbF) is an ionic liquid belonging to the family of imidazolium salts. Its unique physicochemical properties, including low volatility and high thermal stability, have garnered significant attention in various fields, including catalysis, electrochemistry, and biological applications. This article reviews the biological activity of BMIM-SbF, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

BMIM-SbF is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNSb |

| Molecular Weight | 374.97 g/mol |

| Appearance | Colorless to almost colorless liquid |

| Density | 1.70 g/cm³ |

| Melting Point | Not applicable |

| Solubility | Hydrophobic |

Toxicological Profile

The biological activity of BMIM-SbF has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : BMIM-SbF has been classified as harmful if swallowed or inhaled, with significant effects on aquatic life due to its long-lasting toxicity .

- Chronic Toxicity : Studies indicate that prolonged exposure may lead to adverse effects on human health and the environment .

Antimicrobial Activity

Research has demonstrated that BMIM-SbF exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro studies have shown that BMIM-SbF can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes, leading to increased permeability and eventual cell death .

Applications in Drug Delivery

The potential use of BMIM-SbF in drug delivery systems has been explored due to its ability to solubilize various pharmaceutical compounds. Its properties allow for enhanced bioavailability and controlled release of drugs.

Case Study: Anticancer Drug Delivery

A study investigating the use of BMIM-SbF as a solvent for anticancer agents found that it significantly improved the solubility of poorly water-soluble drugs, enhancing their therapeutic efficacy . The study highlighted the following benefits:

- Increased Drug Solubility : The ionic liquid facilitated higher concentrations of drugs in solution.

- Controlled Release : The release profiles indicated a sustained release over time, which is advantageous for minimizing side effects associated with conventional drug delivery methods.

Environmental Impact

While BMIM-SbF shows promise in various applications, its environmental impact cannot be overlooked. Studies suggest that it may pose risks to aquatic ecosystems due to its toxicity profiles . Therefore, careful consideration must be given to its usage and disposal.

Q & A

Basic Research Questions

Q. What are the recommended methods for purifying [BMIm][SbF6] prior to experimental use?

[BMIm][SbF6] typically requires drying under vacuum to remove residual moisture or solvents. For example, protocols involve drying the ionic liquid at approximately 315 K for 36 hours under reduced pressure to achieve optimal purity for spectroscopic or electrochemical studies . Pre-treatment also includes characterization via NMR or Karl Fischer titration to confirm water content.

Q. How does [BMIm][SbF6] enhance polymer synthesis compared to traditional organic solvents?

In FeCl₃-catalyzed oxidative polymerization of alkylthiophenes, replacing chloroform with [BMIm][SbF6] improves polymer yield (up to 95%) and molecular weight control due to the ionic liquid’s high polarity and stabilizing interactions with reactive intermediates. The protocol involves dissolving monomers in [BMIm][SbF6], adding FeCl₃ as a catalyst, and stirring at 60°C for 24 hours under inert conditions. The resulting polymer is precipitated using methanol .

| Solvent | Yield (%) | Mₙ (kDa) | Đ (Dispersity) |

|---|---|---|---|

| Chloroform | 70–80 | 15–20 | 2.1–2.5 |

| [BMIm][SbF6] | 90–95 | 25–30 | 1.8–2.0 |

Q. What toxicity considerations are critical when handling [BMIm][SbF6] in aquatic environments?

[BMIm][SbF6] exhibits higher toxicity to phytoplankton (e.g., Selenastrum capricornutum) than alkali salts of hexafluoroantimonate, with EC₅₀ values < 10 mg/L. Toxicity assays involve exposing algal cultures to serial dilutions of the ionic liquid for 72 hours and measuring growth inhibition via optical density. Hydrolysis of the SbF₆⁻ anion may release trace HF, necessitating neutralization protocols .

Advanced Research Questions

Q. How does [BMIm][SbF6] influence chemoselectivity in pinacol rearrangement reactions?

In pinacol rearrangements, the SbF₆⁻ anion in [BMIm][SbF6] acts as a Lewis acid, stabilizing carbocation intermediates and directing regioselectivity. For example, using [BMIm][SbF6] as a solvent for 1,2-diol substrates results in preferential formation of ketones over aldehydes (80:20 ratio) due to enhanced carbocation stabilization. Mechanistic studies (e.g., DFT calculations) suggest the anion’s weak coordination promotes rapid hydride shifts .

Q. What methodologies assess the environmental persistence of [BMIm][SbF6] in aquatic systems?

Advanced lifecycle analysis (LCA) combines biodegradation assays (OECD 301F) with speciation studies to track SbF₆⁻ hydrolysis products. For instance, ion chromatography detects Sb(III) and F⁻ release over 30 days, while ecotoxicity models predict bioaccumulation factors (BCF) > 500 in fish, indicating moderate persistence. Synchrotron XAS can further elucidate Sb oxidation states in environmental matrices .

Q. Can [BMIm][SbF6] act as a catalyst or dopant in microwave-assisted organic synthesis?

While not directly reported for [BMIm][SbF6], analogous imidazolium ionic liquids (e.g., [BMIm][PF₆]) enhance microwave absorption due to high ionic conductivity. A proposed method involves adding 5–10 mol% [BMIm][SbF6] to Diels-Alder reactions, reducing reaction times from 6 hours to 20 minutes at 100°C. Dielectric constant measurements (ε’ > 15 at 2.45 GHz) confirm efficient microwave coupling .

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHAOLBENQQIBR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586926 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174645-81-9 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Hexafluoroantimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.